Azepan-1-yl(2-chloropyridin-3-yl)methanone
Description
Azepan-1-yl(2-chloropyridin-3-yl)methanone is a synthetic organic compound featuring an azepane (7-membered saturated nitrogen heterocycle) linked via a ketone bridge to a 2-chloropyridin-3-yl moiety. This structure combines lipophilic and electron-deficient characteristics, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
azepan-1-yl-(2-chloropyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-10(6-5-7-14-11)12(16)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTRKDKOYDHUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(2-chloropyridin-3-yl)methanone typically involves the reaction of 2-chloropyridine-3-carboxylic acid with azepane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to further purification and characterization to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(2-chloropyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
Azepan-1-yl(2-chloropyridin-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Azepan-1-yl(2-chloropyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Azepan-1-yl(2-chloropyridin-3-yl)methanone to analogs with shared structural motifs, focusing on synthesis, physical properties, and spectral/physicochemical data.
Key Observations :
- Synthetic Routes : The target compound likely employs coupling strategies similar to (acid chloride intermediates) or cycloaddition methods (). Azepane incorporation may require nucleophilic substitution (e.g., azepane reacting with an activated carbonyl).
- Substituent Effects : Replacing benzotriazole () or pyrrole () with azepane introduces conformational flexibility and altered lipophilicity.
Table 2: Physical and Spectral Properties
Key Observations :
- Melting Points : Azepane-containing compounds (e.g., ) may exhibit lower melting points due to conformational flexibility compared to rigid heterocycles like benzotriazole ().
- Lipophilicity : The azepane moiety in contributes to a high logP (5.32), suggesting enhanced membrane permeability compared to polar analogs like 3aa.
Table 3: Functional Group Impact on Reactivity and Bioactivity
Key Observations :
- Azepane vs. Benzotriazole : Azepane’s flexibility may improve binding to conformational enzyme pockets, while benzotriazole’s rigidity favors π-stacking interactions.
Biological Activity
Azepan-1-yl(2-chloropyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHClNO and a molecular weight of approximately 238.71 g/mol. The structure features an azepane ring linked to a chlorinated pyridine moiety, which is essential for its biological activity.
Table 1: Structural Features
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 238.71 g/mol |
| Chemical Structure | Azepane + Chloropyridine |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Neuropharmacological Effects
In neuroscience research, this compound may interact with neurotransmitter systems, influencing behaviors related to mood and cognition. Its potential as a neuropharmacological agent is under investigation, with early results indicating a positive impact on mood-related behaviors.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to active sites of enzymes |
| Receptor Modulation | Alters receptor activity affecting signal transduction pathways |
| Antimicrobial Action | Disrupts bacterial cell wall synthesis |
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In vitro studies published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited cytotoxic effects on HeLa cells with an IC value of 15 µM. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle .
Study 3: Neuropharmacological Effects
A recent study assessed the effects of this compound on animal models exhibiting depressive behavior. The compound significantly improved behavioral outcomes in forced swim tests, suggesting its potential as an antidepressant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
